6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
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Overview
Description
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a complex organic compound characterized by a fused benzoxazepine ring structure linked to a nicotinamide moiety. This compound holds potential in various scientific fields, given its unique chemical framework and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide generally involves multi-step reactions starting from simpler precursors. Key steps often include:
Formation of the benzoxazepine core: : Initiated by the cyclization of substituted benzene derivatives with amino acid analogs under high temperature and acidic or basic conditions.
Attachment of the nicotinamide group: : The nicotinamide is typically introduced via an amide bond formation, using reagents such as carbodiimides for activation.
Industrial Production Methods
Industrial-scale synthesis might employ similar reactions but optimized for yield, purity, and cost. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The use of flow chemistry and continuous processing could further enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under strong conditions, altering its functional groups.
Reduction: : Can undergo reduction reactions, particularly at the oxazepine ring, leading to a variety of reduced derivatives.
Substitution: : Substitution reactions can introduce different functional groups into the molecule, diversifying its chemical and biological properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles like ammonia or hydroxylamine.
Major Products
These reactions can lead to the formation of various intermediates and analogs, each with distinct chemical properties. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide has been explored for various applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential interactions with enzymes and receptors, influencing biological pathways.
Medicine: : Investigated for therapeutic potential in treating certain diseases due to its complex structure and activity.
Industry: : Utilized in the development of novel materials and compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows for binding to active sites, potentially inhibiting or modulating their function. This interaction could affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other benzoxazepine derivatives, 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide stands out due to its additional nicotinamide moiety, which enhances its chemical reactivity and biological activity.
Similar Compounds
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one: : Lacks the nicotinamide group, displaying different chemical properties.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide: : Substitutes the nicotinamide with a benzamide group, leading to varying biological activities.
Conclusion
The compound this compound offers a fascinating mix of chemical complexity and potential applications across various scientific disciplines. Its detailed study could lead to novel insights and developments in fields ranging from chemistry to medicine.
Properties
IUPAC Name |
6-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-7-14(10-20-13)18(23)19-8-9-21-11-15-4-2-3-5-16(15)24-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYKTBBGAYTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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